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Abstract
Branebrutinib (BMS-986195) is a potent and highly selective, orally administered, covalent

inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) and Fc

receptor (FcR) signaling pathways, BTK is a critical therapeutic target for a range of B-cell

malignancies and autoimmune diseases. Branebrutinib distinguishes itself through its rapid,

irreversible binding to a cysteine residue in the BTK active site, leading to profound and

sustained target inhibition long after the compound has been cleared from systemic circulation.

This high selectivity, particularly against other kinases like EGFR, results in a favorable safety

profile. This document provides a comprehensive technical overview of branebrutinib,

detailing its mechanism of action, selectivity, pharmacokinetic and pharmacodynamic

properties, and summarizing key experimental methodologies and clinical findings.

Introduction
Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family,

expressed in most hematopoietic cells, excluding T cells and terminally differentiated plasma

cells.[1][2] It is an essential enzyme in signaling pathways downstream of the B-cell receptor

and Fc receptors, which are critical for the proliferation, differentiation, and survival of B-

lymphocytes and the activation of myeloid cells.[2][3] Dysregulation of BTK signaling is

implicated in the pathophysiology of various B-cell cancers and autoimmune disorders like

rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[2][4]
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Branebrutinib (BMS-986195) was developed as a covalent, irreversible inhibitor designed for

high potency, selectivity, and rapid in vivo inactivation of BTK.[3] It covalently modifies a

cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to its inactivation.[5][6]

This mechanism provides durable pharmacodynamic effects that are uncoupled from the drug's

short plasma half-life.[7] This guide consolidates preclinical and clinical data to serve as a

technical resource for professionals in the field.

Mechanism of Action and Signaling Pathways
Branebrutinib exerts its therapeutic effect by blocking the catalytic activity of BTK. This

inhibition disrupts the signal transduction cascade downstream of key immune receptors.

B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding, the BCR initiates a signaling cascade involving LYN-mediated

phosphorylation of ITAMs, which recruits and activates SYK. BTK is subsequently recruited to

the plasma membrane and activated, leading to the phosphorylation of phospholipase Cγ2

(PLCγ2). Activated PLCγ2 generates the second messengers inositol 1,4,5-trisphosphate (IP3)

and diacylglycerol (DAG), which trigger calcium mobilization and activate downstream

pathways like NF-κB and MAPK, ultimately promoting B-cell survival, proliferation, and

activation.[4][8] Branebrutinib's inhibition of BTK halts this entire cascade.
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B-Cell Receptor (BCR) Signaling Inhibition by Branebrutinib.
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Fc Receptor (FcR) Signaling Pathway
In myeloid cells such as macrophages and mast cells, BTK is a critical component of the

signaling pathway for Fc receptors (e.g., FcγR and FcεRI).[2][3] Engagement of these

receptors by immune complexes leads to BTK-dependent activation of PLCγ2, triggering the

release of pro-inflammatory cytokines and chemokines (e.g., TNF-α) and mediating cellular

functions like degranulation.[5] Branebrutinib blocks these inflammatory processes by

inhibiting BTK.
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Fc Receptor (FcR) Signaling Inhibition by Branebrutinib.

Potency and Selectivity
Branebrutinib demonstrates exceptional potency against BTK and high selectivity across the

kinome, which is critical for minimizing off-target effects.

In Vitro Potency
The inhibitory activity of branebrutinib was determined using various in vitro assays. In a

recombinant enzyme assay, it showed sub-nanomolar potency. This potent activity was

confirmed in cell-based assays, where it effectively inhibited BCR-stimulated pathways.[6]
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Assay Type Target/Endpoint IC₅₀ Value

Recombinant Enzyme Assay BTK 0.1 nM[6]

Human Whole Blood Assay BTK Inactivation 5 nM[6]

Human Whole Blood Assay
BCR-stimulated CD69

Expression on B-cells
11 nM[6]

Cell-based Assay
FcγR-dependent TNF-α

Production

Similar to BCR-dependent

endpoints[5]

Kinase Selectivity
Branebrutinib's selectivity was profiled against a large panel of kinases. It showed remarkable

selectivity for BTK over other kinases, a key differentiator from less selective inhibitors that can

cause side effects through inhibition of kinases like EGFR.[6][7]

Kinase IC₅₀ (nM) Selectivity vs. BTK (Fold)

BTK 0.1 1

TEC 0.9 9[6]

BMX 1.5 15[6]

TXK 9.0 90[6]

Other Kinases (240+) >500 nM >5000[5][7]

Pharmacokinetics and Pharmacodynamics
The clinical profile of branebrutinib is defined by its rapid absorption and elimination,

combined with a durable pharmacodynamic effect due to its covalent binding mechanism. Data

is derived from a Phase I study in healthy participants (NCT02705989).[7]

Pharmacokinetics (PK)
Branebrutinib is rapidly absorbed after oral administration, with plasma concentrations

peaking within an hour and declining to undetectable levels within 24 hours. No accumulation
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was observed with multiple daily doses.[7]

Parameter Value (Single and Multiple Doses)

Time to Cₘₐₓ (Tₘₐₓ) ~1 hour[7]

Plasma Half-life (t₁/₂) 1.2–1.7 hours[7]

Accumulation None observed[7]

Exposure Dose-proportional[7]

Pharmacodynamics (PD)
Despite its short plasma half-life, branebrutinib achieves rapid, high, and sustained BTK

occupancy. A single 10 mg dose is sufficient to achieve nearly 100% BTK occupancy. This

occupancy decays slowly over time, driven by the resynthesis rate of the BTK protein, ensuring

prolonged target inhibition.[7]

Parameter Value

BTK Occupancy (single 10 mg dose) ~100%[7]

BTK Occupancy Half-life 115–154 hours[9]

Clinical Studies
Branebrutinib has been evaluated in Phase I and Phase II clinical trials.

Phase I Study in Healthy Volunteers (NCT02705989)
This randomized, placebo-controlled, single- and multiple-ascending dose study assessed the

safety, PK, and PD of branebrutinib.[7]

Design: Single Ascending Dose (SAD) cohorts received 0.3 mg to 30 mg. Multiple Ascending

Dose (MAD) cohorts received 0.3 mg to 10 mg daily for 14 days.[7]

Safety: Branebrutinib was well tolerated. Most adverse events were mild to moderate.

Notably, rashes typical of EGFR inhibition were not observed, consistent with its high
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selectivity.[7]

PK/PD: The study confirmed the rapid absorption, short plasma half-life, and durable BTK

occupancy, supporting its potential for development in immune-mediated diseases.[7]

Phase II Study in Autoimmune Diseases (NCT04186871)
This study was designed to evaluate the efficacy and safety of branebrutinib in patients with

active RA, SLE, or Primary Sjögren's Syndrome (pSS).[10] The study was initiated but was

later terminated prematurely.[8] The planned dose for the SLE sub-study was 9 mg once daily.

[8] Due to the early termination, comprehensive efficacy data, such as ACR20/50/70 response

rates, are not available from this study.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of key findings. The

following sections describe the principles of the core assays used in the development of

branebrutinib.

In Vitro BTK Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of BTK.
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Prepare Assay Plate:
1. Recombinant BTK Enzyme
2. Kinase Substrate (Peptide)

3. ATP

Add Branebrutinib to Plate
&

Incubate at RT

Prepare Branebrutinib
Serial Dilutions

Add Detection Reagent
(e.g., ADP-Glo™)

Measures ATP Consumption

Measure Luminescence
(Signal inversely proportional

to kinase activity)

Calculate IC₅₀ Value
(Dose-Response Curve)

Collect Whole Blood
from Subject

Lyse Cells &
Isolate Protein

Alkylate Free BTK
with Reagent (e.g., QBBTK)

Digest Proteins
(e.g., with Trypsin)

Separate Peptides
(Liquid Chromatography)

Quantify Peptides
(Mass Spectrometry)

Measure Peak Areas of:
- Drug-Bound Peptide (DBBTK)

- Alkylated Peptide (QBBTK)

% Occupancy =
[DBBTK] / ([DBBTK] + [QBBTK])
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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